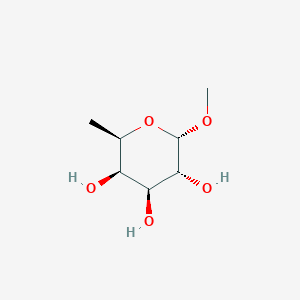

Methyl-α-D-Fucopyranosid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Methyl alpha-D-fucopyranoside and its derivatives, such as methyl 2,3-, 2,4-, and 3,4-Di-O-Methyl-α-D-Fucopyranosides, involves starting from methyl α-D-fucopyranoside through specific reactions. These derivatives are crucial for methylation analysis of saponins containing D-fucose residues (Takeda, Takabe, & Ogihara, 1980).

Molecular Structure Analysis

The molecular and crystal structures of methyl α-L-fucopyranoside have been thoroughly investigated through X-ray crystallography and NMR spectroscopy. These analyses reveal the expected 1C4 conformation of the sugar ring, providing a foundation for understanding its chemical behavior (Lamba, Segre, Fabrizi, & Matsuhiro, 1993).

Chemical Reactions and Properties

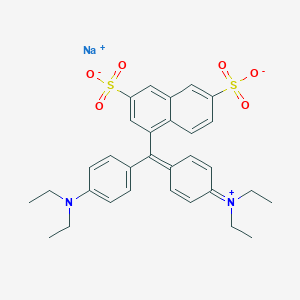

Chemical reactions involving Methyl alpha-D-fucopyranoside, such as the synthesis of its sodium salts with sulfates, showcase its reactivity and potential for creating more complex molecules. The use of specific glycosyl donors and acceptors in these syntheses highlights the chemical versatility of Methyl alpha-D-fucopyranoside (Jain & Matta, 1990).

Physical Properties Analysis

The study of molecular dynamics in Methyl alpha-D-fucopyranoside and related compounds using solid-state NMR provides insights into their physical properties. These studies reveal information about the rotations and relaxation times of various molecular groups, which are crucial for understanding the compound's behavior under different conditions (Wang, Tang, & Belton, 2002).

Chemical Properties Analysis

Exploring the chemical properties of Methyl alpha-D-fucopyranoside involves synthesizing and analyzing its derivatives, such as those with various glycosylations. These studies not only provide a deeper understanding of its chemical behavior but also open the door to synthesizing novel compounds with potential applications in scientific research (Collins & Munasinghe, 1983).

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

“Methyl-α-D-Fucopyranosid” ist eine chemische Verbindung mit der Summenformel C7H14O5 . Es wird in verschiedenen chemischen Syntheseprozessen verwendet .

Schwingungszirkulardichroismus-Studien

Die Verbindung wurde in Vibrational Circular Dichroism (VCD)-Studien verwendet . VCD ist eine leistungsstarke Methode zur Untersuchung von Chiralität . Die VCD-Antwort im C-H-Streckbereich von Methyl-α und β L-Fucopyranosid zeigt ein anderes Verhalten als Monosaccharide . Diese Reaktion wird wahrscheinlich eine wichtige Rolle als alternativer Ansatz zur Extraktion stereochemischer Informationen spielen, nämlich glycosidische O-Verknüpfungen α oder β für Monosaccharide .

Extraktion stereochemischer Informationen

Die VCD-Spektralsignatur für Fucose und Monosaccharide kann verwendet werden, um zwischen den α- und β-Formen zu unterscheiden . Dies kann sehr hilfreich sein, um die Erkennungs-, Adhäsions- und Interaktionsmechanismen in biologischen Systemen besser zu verstehen, indem α- oder β-glycosidische Verknüpfungen vorhergesagt werden .

Glycan- und Glycolipidproduktion

L-Fucose (6-Desoxy-L-Galactose) ist ein Monosaccharid, das ein häufiger Bestandteil vieler N- und O-verknüpfter Glycane und Glycolipide ist, die üblicherweise von Säugetieren produziert werden . This compound, als Derivat von L-Fucose, kann bei der Produktion dieser Verbindungen verwendet werden

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes . Consult a doctor . Following ingestion, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

Wirkmechanismus

- Methyl alpha-D-fucopyranoside primarily interacts with the mannose-binding protein C (MBP-C) in humans . MBP-C is involved in the high-affinity L-arabinose membrane transport system.

- Interestingly, Methyl alpha-D-fucopyranoside exhibits high affinity for arabinose, but it can also bind to D-galactose (with approximately a 2-fold reduction) and D-fucose .

Target of Action

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-PZRMXXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450023 | |

| Record name | methyl alpha-d-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1128-40-1 | |

| Record name | Methyl alpha-D-fucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl alpha-d-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL .ALPHA.-D-FUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4AG0IAQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

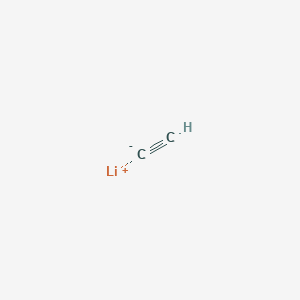

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

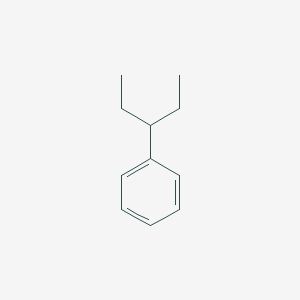

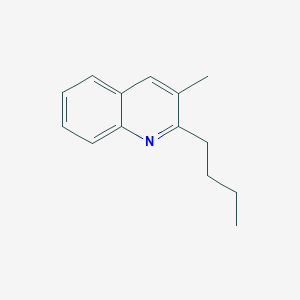

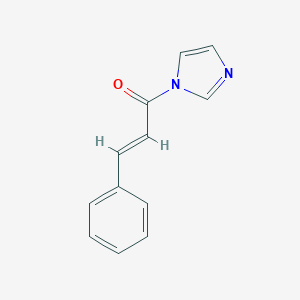

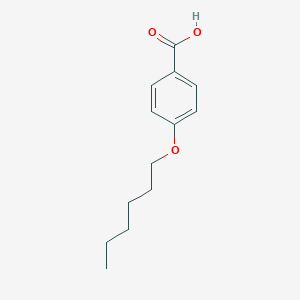

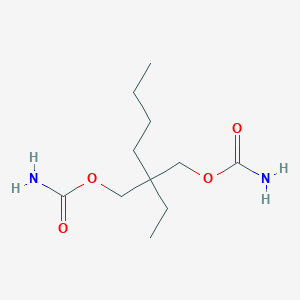

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)